molecular formula C17H18Cl2N4O B2589296 N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320885-10-5

N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2589296
CAS No.: 2320885-10-5
M. Wt: 365.26
InChI Key: XTBIKCLIICBJTD-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic organic compound with the CAS Number 2320885-10-5 and a molecular formula of C17H18Cl2N4O . It has a molecular weight of approximately 365.26 g/mol . This chemical features a complex molecular architecture that incorporates an 8-azabicyclo[3.2.1]octane (tropane) scaffold, a structure of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules . The 8-azabicyclo[3.2.1]octane core is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Scientific literature indicates that compounds based on this scaffold are being investigated for a range of therapeutic applications. For instance, related analogs have been explored as vasopressin V1A receptor antagonists, which are relevant for cardiovascular and central nervous system disorders . Other research has identified similar azabicyclic compounds as potent, systemically available inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response . Inhibition of NAAA preserves endogenous palmitoylethanolamide (PEA), enhancing its natural anti-inflammatory and analgesic effects, making such inhibitors promising tools for studying inflammatory conditions . While the specific mechanism of action and primary research applications for this exact compound require further characterization, its structural features make it a valuable chemical probe for researchers in hit-to-lead optimization campaigns, SAR (Structure-Activity Relationship) studies, and exploratory pharmacology. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c18-15-5-2-11(8-16(15)19)21-17(24)23-12-3-4-13(23)10-14(9-12)22-7-1-6-20-22/h1-2,5-8,12-14H,3-4,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBIKCLIICBJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC(=C(C=C3)Cl)Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the azabicyclo[3.2.1]octane core: This can be achieved through a series of cyclization reactions.

    Introduction of the pyrazolyl group: This step may involve the reaction of the azabicyclo compound with a pyrazole derivative under suitable conditions.

    Attachment of the 3,4-dichlorophenyl group: This can be done through a substitution reaction, where the azabicyclo compound reacts with a 3,4-dichlorophenyl derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in compounds with different substituents.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference ID
Target Compound 3-(1H-pyrazol-1-yl), 8-(3,4-dichlorophenyl carboxamide) Not explicitly provided Hypothesized receptor modulation based on structural similarity to sigma ligands
BD 1008 N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine ~500 (dihydrobromide) Sigma-1 receptor antagonist; used in neuropsychiatric research
Dichloropane (RTI-111) Methyl carboxylate at 2-position, 3-(3,4-dichlorophenyl) 368.68 Dopamine transporter inhibitor; stimulant properties
N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride Quinoline-4-amine linked to indazole-dichlorophenyl Not explicitly provided Moderate yield (38%); NMR data confirm aromatic stacking interactions
(E)-3-(3,4-Dichlorophenyl)-N-[4-[[(1R,5S)-3-(5-hydroxy-1H-indol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]methyl]cyclohexyl]prop-2-enamide Indole-modified bicyclic core with dichlorophenyl enamide Ki = 6309.57 nM Low affinity for 5-HT1e receptor

Key Structural and Functional Differences

Core Modifications :

  • The target compound’s 8-azabicyclo[3.2.1]octane core is substituted with a pyrazole at C3, distinguishing it from dichloropane (methyl carboxylate at C2) and BD 1008 (linear amine chain) . Pyrazole’s planar structure may enhance π-π stacking with aromatic residues in target proteins.

Carboxamide vs. Ester/Cationic Groups :

  • The 3,4-dichlorophenyl carboxamide group in the target compound contrasts with dichloropane’s methyl ester and BD 1008’s cationic pyrrolidinylethylamine. Carboxamides typically improve metabolic stability compared to esters, suggesting longer half-life .

Biological Activity Trends: Dichloropane’s dopamine transporter inhibition highlights the role of ester groups in CNS penetration, while BD 1008’s sigma-1 antagonism emphasizes cationic side chains for receptor binding . The target compound’s pyrazole and carboxamide may shift activity toward non-dopaminergic targets (e.g., sigma-2 or 5-HT receptors).

Biological Activity

N-(3,4-dichlorophenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound notable for its unique bicyclic structure, which incorporates both a pyrazole moiety and a dichlorophenyl group. This structural combination contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound features the following structural elements:

  • Bicyclic Core : The azabicyclo[3.2.1]octane framework.
  • Functional Groups : A dichlorophenyl group and a carboxamide group, enhancing solubility and reactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of enzymes involved in inflammatory processes.

The compound primarily functions as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of this enzyme preserves endogenous palmitoylethanolamide (PEA), leading to enhanced anti-inflammatory and analgesic effects .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Inhibition of NAAA :
    • A study highlighted that derivatives with the azabicyclo[3.2.1]octane structure significantly inhibited NAAA activity with an IC50 value as low as 0.042 μM .
    • This inhibition correlates with increased levels of PEA, which is known for its anti-inflammatory properties.
  • Structure-Activity Relationship (SAR) :
    • Modifications to the pyrazole or bicyclic core can significantly alter binding affinity and efficacy against specific biological targets .
    • For instance, variations in substituents on the pyrazole ring have been shown to affect the compound's biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
8-Azabicyclo[3.2.1]octan-3-oneStructureLacks substituents on the phenyl ringModerate anti-inflammatory
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylateStructureContains a tert-butyl group instead of dichlorophenylLow anti-inflammatory
Pyrazole derivativesStructureVarying substitutions on the pyrazole ringDiverse pharmacological profiles

Pharmacological Applications

This compound has potential applications in:

  • Pain Management : Due to its analgesic properties via PEA preservation.
  • Anti-inflammatory Treatments : As an NAAA inhibitor, it could be beneficial in managing chronic inflammatory conditions.

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